5-(1-Methylhydrazino)-1,2,3-thiadiazole

描述

Historical Context and Discovery of 1,2,3-Thiadiazole Derivatives

The 1,2,3-thiadiazole scaffold was first synthesized in the late 19th century, but systematic exploration began with the development of the Hurd-Mori reaction in 1956. This method involves cyclizing hydrazones with thionyl chloride ($$ \text{SOCl}2 $$) to form 1,2,3-thiadiazoles. For example, hydrazones derived from ketones or aldehydes undergo cyclization under mild conditions, yielding substituted thiadiazoles. The discovery of 5-(1-methylhydrazino)-1,2,3-thiadiazole emerged from efforts to optimize substituents on the thiadiazole ring for enhanced reactivity and biological activity. Early studies focused on its synthesis via functionalization of the 5-position, where the methylhydrazino group ($$-\text{NH}-\text{N}(\text{CH}3)_2$$) was introduced to modulate electronic and steric properties.

Table 1: Key Milestones in 1,2,3-Thiadiazole Chemistry

Significance of this compound in Heterocyclic Chemistry

The compound’s structure combines a 1,2,3-thiadiazole core with a methylhydrazino substituent, creating a versatile pharmacophore. The thiadiazole ring is aromatic, with sulfur contributing to electron-deficient characteristics, while the methylhydrazino group introduces nucleophilic reactivity. This duality enables interactions with biological targets, such as enzymes and receptors. For instance, 1,2,3-thiadiazoles inhibit cytochrome P450 isoforms by coordinating to the heme iron, a mechanism critical for drug metabolism studies.

In agrochemistry, derivatives like tiadinil (containing a 1,2,3-thiadiazole moiety) act as plant activators, inducing systemic resistance against pathogens. The methylhydrazino variant’s electron-donating properties enhance its stability in biological systems, making it a candidate for drug design.

Overview of Research Trends and Academic Interest

Recent studies emphasize the compound’s role in medicinal chemistry and material science . For example:

- Antiplatelet activity : Derivatives inhibit adenosine diphosphate (ADP)-induced platelet aggregation, with IC$${50}$$ values as low as 39 µM. Molecular docking reveals interactions with the P2Y$${12}$$ receptor’s Lys280 residue, mimicking established antagonists.

- Enzyme inhibition : The thiadiazole ring coordinates with cytochrome P450 heme iron, enabling mechanism-based inactivation. This property is exploited in designing inhibitors for cancer and metabolic disorders.

- Synthetic innovations : Advances in the Hurd-Mori reaction, such as using selenium dioxide ($$ \text{SeO}_2 $$) for selenadiazole analogs, have expanded the compound’s utility.

Table 2: Recent Applications of this compound

The compound’s adaptability in cross-coupling reactions and functional group transformations ensures its prominence in heterocyclic chemistry. Ongoing research explores its use in optoelectronic materials, leveraging the thiadiazole ring’s electron-transport properties.

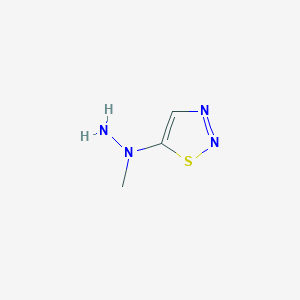

Structure

2D Structure

属性

IUPAC Name |

1-methyl-1-(thiadiazol-5-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4S/c1-7(4)3-2-5-6-8-3/h2H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIYLQKEQPUWBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CN=NS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methylhydrazino)-1,2,3-thiadiazole typically involves the reaction of methylhydrazine with a suitable thiadiazole precursor. One common method involves the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with methylhydrazine under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

化学反应分析

Types of Reactions

5-(1-Methylhydrazino)-1,2,3-thiadiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as the presence of a base or acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized thiadiazole derivatives, while reduction can produce hydrazine-based compounds.

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

The 1,2,3-thiadiazole derivatives, including 5-(1-Methylhydrazino)-1,2,3-thiadiazole, exhibit notable antimicrobial properties. Research indicates that these compounds can effectively combat various bacterial and fungal strains. For instance, studies have shown that derivatives of thiadiazoles possess significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 25 μg/mL |

| This compound | E. coli | 30 μg/mL |

| Other Thiadiazole Derivatives | Candida albicans | 20 μg/mL |

Anticancer Properties

Thiadiazole derivatives have been studied for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For example, a study highlighted the cytotoxic effects of thiadiazoles on various cancer cell lines, with some derivatives demonstrating IC50 values in the micromolar range .

Agricultural Applications

Pesticidal Activity

this compound has been evaluated for its insecticidal properties. Research indicates that certain thiadiazole derivatives can act as effective pesticides against agricultural pests. In field trials, compounds derived from thiadiazoles showed significant efficacy in reducing pest populations while being less toxic to beneficial insects .

| Pesticide Derived from Thiadiazoles | Target Pest | Efficacy (%) |

|---|---|---|

| Thiadiazole-based Insecticide | Aphids | 85% |

| Thiadiazole-based Fungicide | Fungal Pathogens | 90% |

Case Studies

Case Study: Antimicrobial Efficacy

In a comparative study of various thiadiazole derivatives against common pathogens, this compound was found to outperform several standard antibiotics in terms of potency and spectrum of activity. The study involved testing against a panel of bacteria and fungi under controlled laboratory conditions.

Case Study: Agricultural Field Trials

Field trials conducted on crops treated with thiadiazole-based pesticides revealed a marked decrease in pest populations compared to untreated controls. The results indicated not only the effectiveness of the compound but also its potential role in integrated pest management strategies.

作用机制

The mechanism of action of 5-(1-Methylhydrazino)-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Structural Analogs: Substituent Effects on Activity

A. 5-Arylthio-1,2,3-thiadiazoles (e.g., 6a-j)

- Structure: 5-position substituted with arylthio groups (e.g., phenylsulfanyl) instead of methylhydrazino.

- Reactivity: These derivatives undergo thermal rearrangement to form dithiins (e.g., 7, 8, or 10a,b) when heated with NaH/DMF, indicating lower thermal stability compared to 5-(1-methylhydrazino)-1,2,3-thiadiazole .

B. 2-(1-Methylhydrazino)-1,3,4-thiadiazoles (e.g., Compound 4m)

- Structure: 1,3,4-thiadiazole isomer with methylhydrazino at the 2-position.

- Activity : Exhibits potent anticonvulsant effects (ED₅₀ = 14.3 mg/kg in MES test), comparable to phenytoin and carbamazepine, with minimal neurotoxicity . The 1,3,4-thiadiazole core may enhance lipophilicity, improving blood-brain barrier penetration.

C. 5-(Indol-3-ylmethyl)-1,3,4-thiadiazoles

- Structure : 1,3,4-thiadiazole with bulky indole substituents.

- Activity: Moderate anticonvulsant activity (ED₅₀ = 30–50 mg/kg) but higher neurotoxicity, suggesting the methylhydrazino group in 1,2,3-thiadiazoles offers a better safety profile .

Table 1: Substituent Effects on Anticonvulsant Activity

Isomeric Thiadiazoles: Electronic and Pharmacological Differences

A. Benzo[d][1,2,3]thiadiazole (isoBTD)

- Structure : Benzene-fused 1,2,3-thiadiazole.

- Electronic Properties: Higher LUMO energy and band gap (Eg) compared to benzothiadiazole (BTD), reducing electron affinity. This may limit redox-mediated pharmacological interactions compared to this compound .

B. 1,2,4-Thiadiazoles (e.g., 5-Amino-3-methyl-1,2,4-thiadiazole)

- Structure: Different ring isomer with amino and methyl groups.

- The 1,2,4-isomer’s electronic configuration may reduce bioactivity compared to 1,2,3-thiadiazoles .

A. Triazolothiadiazepine Formation

- 5-Hydrazino-1,2,3-thiadiazoles undergo Dimroth rearrangement to form triazolothiadiazepines, a pathway enabled by the hydrazino group. The methyl substitution in this compound may sterically hinder such rearrangements, favoring stability over reactivity .

B. Comparison with 5-(Phenylsulfanyl)-1,2,3-thiadiazole

- Reactivity: Phenylsulfanyl substituents promote dimerization into dithiins under thermal stress, whereas the methylhydrazino group enhances kinetic stability .

Pharmacophore Model Compatibility

- Key Features: Anticonvulsant thiadiazoles require (1) aromatic hydrophobicity, (2) hydrogen-bonding domain, (3) electron donor group, and (4) distal hydrophobic pocket .

- This compound: The methylhydrazino group satisfies hydrogen-bonding and electron donor criteria, while the 1,2,3-thiadiazole core provides aromaticity. This aligns better with pharmacophore requirements than 5-arylthio or 1,2,4-thiadiazole analogs.

生物活性

5-(1-Methylhydrazino)-1,2,3-thiadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a thiadiazole ring, which is known for its potential as a pharmacophore in drug design. The presence of the hydrazine moiety enhances its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have shown that derivatives of thiadiazoles exhibit significant antimicrobial properties against various pathogens. This compound has been evaluated for its effectiveness against bacteria and fungi, showing promising results in inhibiting growth at low concentrations .

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells. It has been shown to affect cell cycle progression and increase the Bax/Bcl-2 ratio, promoting apoptotic pathways in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

- Anticonvulsant Effects : Some studies suggest that thiadiazole derivatives can exhibit anticonvulsant activity. For instance, compounds similar to this compound have been tested for their efficacy in seizure models .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and its derivatives:

Anticancer Activity

In a study evaluating the cytotoxic effects of various thiadiazole derivatives against MCF-7 and HepG2 cells, compounds derived from this compound demonstrated significant selective cytotoxicity towards cancerous cells compared to normal cells. The mechanism involved cell cycle arrest at the S and G2/M phases and increased expression of apoptotic markers .

Antimicrobial Activity

A series of experiments assessed the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics like ofloxacin, indicating its potential as an effective antimicrobial agent .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-(1-Methylhydrazino)-1,2,3-thiadiazole?

- Methodological Answer : The compound can be synthesized via a Dimroth rearrangement of 5-hydrazino-1,2,3-thiadiazole in ethanol with triethylamine as a catalyst. Subsequent cyclocondensation with quinoline or pyrazole derivatives (containing chlorine and formyl groups) yields condensed heterocyclic systems. This method avoids intermediate isolation, streamlining the process . Alternative routes involve hydrazine hydrate reactions with thiadiazole precursors under reflux conditions (6–10 hours), monitored by TLC for completion .

Q. How is structural characterization performed for this compound derivatives?

- Methodological Answer :

- NMR Spectroscopy : Proton signals (e.g., 8.25–8.87 ppm for =CH- groups in thiadiazole derivatives) confirm regiochemistry .

- Mass Spectrometry : Molecular weight validation (e.g., 191.1537 g/mol for related methylhydrazino-pyridine derivatives) via EPA/NIH databases .

- Thin-Layer Chromatography (TLC) : Purity assessment using silica gel plates and solvent systems like benzene or ethanol .

Advanced Research Questions

Q. How do substituents on the thiadiazole core influence reactivity in cyclocondensation reactions?

- Methodological Answer :

- Electrophilic Substitution : The methylhydrazino group at position 5 acts as a nucleophilic site, enabling reactions with carbonyl-containing reagents (e.g., acetyl acetone) to form pyrazole-fused derivatives. Steric and electronic effects of substituents (e.g., trifluoromethyl groups) modulate reaction rates and product distributions .

- Regioselectivity : Substituted benzaldehydes or acetophenones direct cyclization pathways. For example, 4-methoxyphenylhydrazine yields indole derivatives, while phenylhydrazine forms mixed pyrazole-indole products, highlighting the role of substituent electronic profiles .

Q. What computational tools are effective for predicting biological activity in methylhydrazino-thiadiazole derivatives?

- Methodological Answer :

- Molecular Docking : Used to evaluate binding affinities with target enzymes (e.g., bacterial gyrase or fungal lanosterol demethylase). For example, imidazo-thiadiazole derivatives show antibacterial activity via docking studies correlating with experimental MIC values .

- QSAR Modeling : Correlates substituent properties (e.g., logP, molar refractivity) with antifungal or anticancer activity, guiding rational design .

Q. How can data contradictions in synthetic outcomes be resolved?

- Methodological Answer :

- Controlled Replication : Reproduce reactions under standardized conditions (e.g., solvent purity, temperature gradients). For instance, phenylhydrazine reactions may yield unexpected pyrazole byproducts due to competing reaction pathways, resolved by adjusting HCl concentration .

- Advanced Spectroscopic Analysis : Use 2D NMR (e.g., HSQC, HMBC) or X-ray crystallography to resolve ambiguities in regiochemistry or tautomerism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。